molecular formula C12H16FNO3 B8033577 Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate

Cat. No.: B8033577
M. Wt: 241.26 g/mol
InChI Key: HDMKUSMTXAFFRM-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. This molecule features a carbamate functional group with a tert-butyloxycarbonyl (Boc) protecting group, an N-alkylated methyl group, and a fluorinated phenolic ring system. The presence of these distinct functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The Boc protecting group is a cornerstone in synthetic organic chemistry, widely used to protect amine functionalities during multi-step synthesis due to its stability under basic conditions and its susceptibility to removal under mild acidic conditions . The N-methyl substitution on the carbamate nitrogen is a critical structural feature that can significantly alter the compound's metabolic stability and physicochemical properties compared to its non-alkylated analogs . Furthermore, the 3-fluoro-4-hydroxyphenyl moiety is a privileged structure in pharmaceutical development, often used in the design of enzyme inhibitors and receptor modulators, as evidenced by its appearance in recent patent literature . Compounds with this scaffold are explored for various therapeutic areas. As a research chemical, this compound's primary value lies in its role as a precursor for the development of potential therapeutic agents. Researchers can utilize it to explore structure-activity relationships or to incorporate its distinct fluorinated and protected amine features into larger molecular architectures. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14(4)8-5-6-10(15)9(13)7-8/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMKUSMTXAFFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate typically involves the reaction of 3-fluoro-4-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 3-position activates the aromatic ring for nucleophilic substitution. In one protocol, the hydroxyl group at the 4-position participates in SNAr reactions under high-temperature conditions.

Example Reaction
Reaction with 4-chloro-7-methoxyquinoline:

  • Conditions : N,N-dimethylformamide (DMF), 145°C, 5 hours, DMAP catalyst.

  • Product : Substituted quinoline derivative (LCMS: m/z 385 [M + 1]).

  • Yield : Not explicitly reported, but purification via flash chromatography (hexanes:EtOAc 1:1) yielded a white solid .

Suzuki-Miyaura Cross-Coupling

Boronic acid derivatives of this carbamate participate in palladium-catalyzed cross-coupling reactions.

Synthetic Route

  • Boronation : Conversion to 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid using boronation reagents.

  • Coupling : Reaction with 4-halopyridines (e.g., 4-chloropyridine) under Suzuki conditions.

    • Catalyst : Pd(PPh₃)₄, Na₂CO₃, ethanol/water.

    • Product : (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester .

Reductive Amination

The carbamate’s amine group undergoes reductive amination with aldehydes to form secondary amines.

General Procedure

  • Reactants : tert-Butyl carbamate, benzaldehyde derivatives.

  • Conditions : Et₃SiH, TFA, CH₂Cl₂/MeCN, 18 hours at room temperature.

  • Yield : High (exact yields depend on substrate) .

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine.

Example

  • Conditions : Trifluoroacetic acid (TFA) in CH₂Cl₂, 2 hours at room temperature.

  • Product : N-(3-Fluoro-4-hydroxyphenyl)-N-methylamine .

Hydrogenation

Selective hydrogenation of aromatic rings or unsaturated bonds is feasible under catalytic conditions.

Reaction Example

  • Substrate : (4-Fluoro-2-pyridin-4-yl-benzyl)-carbamic acid tert-butyl ester.

  • Conditions : H₂ (1 atm), 10% Pd/C, ethanol, room temperature, 18 hours.

  • Product : (4-Fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester .

Functional Group Transformations

  • Methylation of Hydroxyl Group :

    • Conditions : Cs₂CO₃, methyl iodide, DMF.

    • Product : tert-Butyl N-(3-fluoro-4-methoxyphenyl)-N-methylcarbamate .

Role in Medicinal Chemistry

This carbamate serves as a precursor in hypoxia-inducible factor (HIF) stabilizers. Modifications at the phenylene core enhance binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, as demonstrated by FP assays (e.g., compound 8 with Kd = 97 nM) .

Key Findings from Research

  • Substituents at the 3-fluoro and 4-hydroxy positions critically influence reactivity and biological activity.

  • The tert-butyl group enhances solubility and stability during synthetic steps .

  • Fluorine’s electron-withdrawing effect directs regioselectivity in coupling reactions .

This compound’s versatility in nucleophilic, cross-coupling, and protection/deprotection reactions underscores its utility in drug discovery and materials science.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with varied functionalities.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
  • Antioxidant Effects : Its ability to scavenge free radicals may contribute to reducing oxidative stress, which is linked to various diseases.

Pharmaceutical Development

The compound is being explored for its therapeutic effects:

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound may modulate inflammatory pathways, offering potential as anti-inflammatory agents.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of phenolic carbamates found that this compound demonstrated significant inhibition against several pathogenic bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the hydroxy and fluoro substituents in enhancing activity.

Case Study 2: Antioxidant Properties

In vitro assays revealed that this compound exhibited strong antioxidant activity. The compound was able to reduce oxidative stress markers in cellular models, suggesting its potential use in formulations aimed at combating oxidative damage.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate, we compare it with structurally related carbamate derivatives.

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1881292-86-9 C₁₂H₁₆FNO₃ 241.26 3-fluoro, 4-hydroxyphenyl, N-methylcarbamate
Tert-butyl (4-chlorophenethyl)carbamate 167886-56-8 C₁₃H₁₈ClNO₂ 255.74 4-chlorophenethyl, unsubstituted carbamate
Tert-butyl 3-amino-4-fluorobenzylcarbamate 657409-24-0 C₁₂H₁₇FN₂O₂ 240.27 3-amino, 4-fluorobenzyl, unsubstituted carbamate
Tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate N/A Undisclosed Undisclosed Cyclobutyl ring with 3,3-difluoro and formyl groups, methyl-linked carbamate
Tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 C₁₄H₂₁N₂O₂ 249.33 3-amino, 5-methylphenyl, methyl-linked carbamate

Key Observations:

  • The hydroxyl group may also increase susceptibility to oxidation or enzymatic degradation .
  • Molecular Weight : The target compound (241.26 g/mol) is lighter than tert-butyl (4-chlorophenethyl)carbamate (255.74 g/mol) due to differences in substituent size and halogen type (F vs. Cl) .
  • Amino vs. Hydroxy Groups: Tert-butyl 3-amino-4-fluorobenzylcarbamate (240.27 g/mol) shares a fluorine substituent but replaces the hydroxyl group with an amino group, which could improve nucleophilicity and reactivity in coupling reactions .

Biological Activity

Tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition, antimicrobial properties, and anticancer effects. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a fluorinated hydroxyphenyl moiety, and a methylcarbamate functional group. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction may affect various metabolic pathways and cellular processes.
  • Antioxidant Activity : The hydroxy group may contribute to its ability to scavenge free radicals, reducing oxidative stress within cells.
  • Receptor Modulation : The compound may interact with specific cellular receptors, altering signal transduction pathways that are crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that derivatives of carbamates exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The presence of electron-withdrawing groups like fluorine enhances antibacterial activity by increasing the compound's lipophilicity and membrane permeability .

Anticancer Activity

This compound has been investigated for its anticancer potential. Studies have demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines such as MGC803 and HCT-116. The IC50 values for these compounds often range in the low micromolar concentrations, indicating significant potency compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
This compoundHCT-1168.17 ± 1.89
5-FluorouracilHCT-11625.54 ± 0.05
Tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamateMGC8033.15 ± 1.68

Case Studies

  • Enzyme Inhibition : A study demonstrated that tert-butyl carbamates can inhibit specific enzymes involved in cancer metabolism, leading to reduced proliferation rates in cultured cancer cells. The mechanism was attributed to the formation of stable enzyme-inhibitor complexes that hinder substrate access .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Escherichia coli and Staphylococcus aureus, with an observed minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate, and how do steric/electronic factors influence reaction design?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenol derivative with a tert-butyl carbamate precursor. For example, nucleophilic substitution or Mitsunobu reactions may be employed to introduce the carbamate group. Steric hindrance from the tert-butyl group requires optimized reaction conditions (e.g., elevated temperatures, polar aprotic solvents like THF or DMF). The electron-withdrawing fluorine atom on the phenyl ring may slow nucleophilic attack, necessitating activating agents such as DIEA or DMAP .
  • Example Protocol :

StepReagents/ConditionsPurpose
13-Fluoro-4-hydroxyphenylamine, Boc2O, DIEA in THFCarbamate formation
2N-Methylation via CH3I, NaHIntroduce N-methyl group
3TFA for Boc deprotection (if needed)Final product isolation

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of 1H/13C NMR to identify the tert-butyl group (δ ~1.3 ppm for CH3), fluorine-induced splitting patterns, and carbamate carbonyl (δ ~155-160 ppm in 13C). HRMS validates molecular weight (C13H17FNO3: theoretical ~278.12 g/mol). FT-IR confirms carbamate C=O stretch (~1700 cm⁻¹) and phenolic -OH (broad ~3200 cm⁻¹). Note: Fluorine’s electronegativity may cause unexpected splitting in NMR; compare with analogs in .

Q. What purification techniques are optimal for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates polar impurities. Due to the phenolic -OH, acidic workup (e.g., dilute HCl) may stabilize the compound. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the tert-butyl carbamate group to a fluorinated aromatic system?

  • Methodological Answer :

  • Solvent Selection : Use DMF or THF to enhance solubility of the fluorinated intermediate.
  • Catalysis : DMAP (5-10 mol%) accelerates carbamate formation by activating the carbonyl group .
  • Temperature : Reflux conditions (60-80°C) improve kinetics but may require inert atmosphere to prevent tert-butyl group decomposition .
  • Monitoring : TLC (Rf ~0.4 in 3:7 EtOAc/hexane) or LC-MS tracks reaction progress.

Q. What strategies mitigate hydrolysis of the carbamate group during storage or biological assays?

  • Methodological Answer :

  • Storage : Store at -20°C under nitrogen in anhydrous DMSO or THF. Avoid prolonged exposure to moisture or acidic/basic conditions .
  • Stabilizers : Add molecular sieves (3Å) to solvents to absorb residual water.
  • Biological Buffers : Use pH 7.4 PBS with <10% organic solvent to minimize degradation during assays .

Q. How can researchers resolve contradictions in spectroscopic data caused by fluorine’s electronegativity?

  • Methodological Answer :

  • NMR Analysis : Compare experimental data with computed spectra (DFT calculations) to assign signals accurately. Fluorine’s para position induces distinct coupling patterns in aromatic protons (e.g., doublets of doublets).
  • X-ray Crystallography : Resolves ambiguous stereochemistry or tautomerism, as seen in related carbamate structures .

Q. What are the potential pharmacological applications of this compound, and how can its bioactivity be evaluated?

  • Methodological Answer : The fluorophenol-carbamate scaffold is prevalent in kinase inhibitors (e.g., GSK-3). Screen against kinase panels using ATP-binding assays (e.g., HTRF) or cell-based models (e.g., Wnt/β-catenin signaling). The tert-butyl group enhances blood-brain barrier permeability, suggesting CNS drug potential. Validate selectivity via proteome-wide profiling .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability of tert-butyl carbamates?

  • Methodological Answer :

  • Solubility : Literature may vary due to crystallinity differences. Use DSC/TGA to assess polymorphic forms.
  • Stability : Conflicting hydrolysis rates could arise from trace acidic/basic impurities. Conduct forced degradation studies (e.g., 0.1M HCl/NaOH, 40°C) with HPLC monitoring to identify degradation pathways .

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